Broxaterol, (R)-
Description
Contextualization within Beta-Adrenergic Receptor Agonist Landscape
The therapeutic landscape of conditions like asthma and chronic obstructive pulmonary disease (COPD) is dominated by drugs that target beta-adrenergic receptors (β-ARs). nih.gov These receptors are classified into three main subtypes: β1, β2, and β3. β1-receptors are found predominantly in the heart, while β2-receptors are highly expressed in the smooth muscle cells of the airways. nih.govnih.gov
Beta-2 adrenergic agonists are a class of drugs that selectively bind to and activate β2-receptors. patsnap.com This activation initiates a cellular signaling cascade involving Gs proteins and the enzyme adenylyl cyclase, which leads to an increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The ultimate effect in the lungs is the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow. nih.govpatsnap.com
Broxaterol (B1667945) is identified as a potent and selective β2-adrenergic receptor agonist. nih.govpatsnap.comcapes.gov.br Receptor binding studies using rat lung and heart membrane preparations have demonstrated that Broxaterol has a high affinity and selectivity for β2-adrenoceptors compared to β1-adrenoceptors. nih.govcapes.gov.br The binding affinity (Ki) for β2 sites in lung and heart membranes was found to be 130 nM and 98 nM, respectively, whereas the affinity for β1 sites was significantly lower. nih.govcapes.gov.br
Beta-agonists are generally categorized based on their duration of action.
| Classification | Description | Examples |
| Short-Acting Beta-Agonists (SABAs) | Provide rapid onset of action for acute relief of bronchospasm. | Albuterol, Levalbuterol, Terbutaline nih.gov |
| Long-Acting Beta-Agonists (LABAs) | Provide extended duration of action for maintenance therapy. | Salmeterol, Formoterol, Arformoterol nih.gov |
| Ultra-Long-Acting Beta-Agonists (Ultra-LABAs) | Offer a once-daily dosing profile. | Indacaterol, Vilanterol acs.org |
Significance of Chirality and Enantiomeric Purity in Drug Development
Chirality, a fundamental property of molecules that exist as non-superimposable mirror images called enantiomers, is of profound significance in pharmacology. solubilityofthings.comresearchgate.net Biological systems, including enzymes and receptors, are themselves chiral entities and therefore often interact differently with the two enantiomers of a chiral drug. solubilityofthings.comslideshare.net This stereoselectivity can lead to significant differences in the pharmacodynamic and pharmacokinetic properties of the individual isomers. ijpsjournal.commdpi.com
One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable effects. slideshare.net The case of thalidomide (B1683933) is a well-known example, where one enantiomer was effective for morning sickness, while the other caused severe teratogenic effects. solubilityofthings.com
Consequently, the development of single-enantiomer drugs, or enantiopure compounds, has become a major focus in the pharmaceutical industry. nih.gov This approach, sometimes achieved through a "chiral switch" where a successful racemic drug is redeveloped as a single enantiomer, can offer several advantages. nih.govresearchgate.netuff.br These potential benefits include a higher therapeutic index, improved selectivity, fewer adverse effects, and a more predictable pharmacological profile. nih.govuff.br The pursuit of enantiomeric purity is crucial for optimizing drug efficacy and safety. mdpi.comnih.gov
| Racemic Drug | Single-Enantiomer Drug (Chiral Switch) | Therapeutic Advantage |
| Bupivacaine | Levobupivacaine ((S)-enantiomer) | Reduced cardiotoxicity compared to the racemate and the (R)-enantiomer. mdpi.comuff.br |
| Citalopram | Escitalopram ((S)-enantiomer) | The (S)-enantiomer is the more potent and active form, allowing for improved clinical outcomes. ijpsjournal.com |
| Omeprazole | Esomeprazole ((S)-enantiomer) | Higher bioavailability compared to the racemic mixture. researchgate.net |
Historical Trajectory of Isoxazole (B147169) Derivatives in Adrenergic Receptor Research
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which serves as a key pharmacophore in a wide range of biologically active compounds. researchgate.netnih.govmdpi.com Isoxazole derivatives have been developed for diverse therapeutic applications, including as antibiotics (e.g., Cloxacillin, Sulfamethoxazole) and anti-inflammatory agents (e.g., Valdecoxib). researchgate.net
In the context of adrenergic receptor research, the isoxazole scaffold has been integral to the development of bronchodilators like Broxaterol. researchgate.net The success of Broxaterol spurred further investigation into novel chiral isoxazole derivatives as potential modulators of beta-adrenergic receptors. acs.orgnih.gov
A significant body of research has focused on the synthesis and pharmacological characterization of new isoxazole-based compounds, specifically targeting human β-AR subtypes. nih.govnih.gov In these studies, stereochemistry plays a crucial role. For instance, research on stereoisomeric 3-bromo-isoxazolyl amino alcohols showed that the (S,R)-enantiomers were high-affinity ligands for β1- and especially β2-receptors, with affinity values up to 100 times higher than their (R,R)-counterparts. nih.gov This demonstrates a significant stereochemical effect on receptor binding. nih.gov Notably, many of these studies use Broxaterol as a reference compound to compare the affinity and efficacy profiles of the newly synthesized derivatives, cementing its place in the historical development and ongoing exploration of isoxazole-based adrenergic agents. nih.govnih.gov
| Isoxazole Derivative | Primary Investigated Use/Activity |
| Broxaterol | Beta-2 adrenergic agonist (bronchodilator) researchgate.net |
| Cycloserine | Antibiotic researchgate.net |
| Valdecoxib | COX-2 Inhibitor (NSAID) mdpi.com |
| Leflunomide | Antirheumatic drug mdpi.com |
| Acivicin | Antineoplastic agent researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
104164-30-9 |
|---|---|
Molecular Formula |
C9H15BrN2O2 |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3/t6-/m1/s1 |
InChI Key |
JBRBWHCVRGURBA-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=NO1)Br)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=NO1)Br)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R Broxaterol and Chiral Analogs
Stereoselective Synthesis Approaches
The synthesis of enantiomerically pure (R)-Broxaterol is paramount, as the pharmacological activity often resides in a single enantiomer. wikipedia.org Stereoselective synthesis, also known as asymmetric synthesis, provides a direct route to the desired isomer, avoiding the often inefficient and costly resolution of racemic mixtures. wikipedia.orgnih.gov These methods can be broadly categorized into biocatalytic transformations and asymmetric chemical techniques.
Biocatalytic Transformations and Biotransformation Pathways
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high enantioselectivity and regioselectivity under mild reaction conditions. mdpi.comcore.ac.uk The use of enzymes, either as isolated entities or within whole-cell systems, provides a green and efficient alternative to traditional chemical methods. magtech.com.cn For the synthesis of broxaterol (B1667945), biocatalytic approaches have focused on the resolution of precursors and the stereoselective synthesis of key chiral intermediates. tandfonline.comtandfonline.com
Hydrolases, particularly lipases, are widely used enzymes for the kinetic resolution of racemic alcohols and esters. tandfonline.comtandfonline.com In the context of broxaterol synthesis, this strategy involves the enantioselective acylation or hydrolysis of a racemic precursor, yielding one enantiomer in its acylated or alcohol form while leaving the other enantiomer unreacted. researchgate.net This separation allows for the isolation of the desired precursor for (R)-broxaterol. The efficiency of this resolution is often high, with lipases such as those from Pseudomonas species demonstrating excellent enantioselectivity in organic media. tandfonline.comtandfonline.comresearchgate.net
A notable example involves the lipase-catalyzed asymmetric acylation of a racemic hydroxymethylated β-lactam intermediate. researchgate.net High enantioselectivities have been observed using lipase (B570770) AK or lipase PS with vinyl acetate (B1210297) or vinyl butyrate (B1204436) as the acyl donor. researchgate.net
Oxidoreductases, including alcohol dehydrogenases, are instrumental in the asymmetric reduction of prochiral ketones to form chiral alcohols. tandfonline.comresearchgate.netwhiterose.ac.ukyork.ac.uk This approach is highly valuable for establishing the stereocenter found in (R)-broxaterol. The chemoenzymatic synthesis of the eutomer of broxaterol has been successfully achieved through the reduction of a corresponding carbonyl compound catalyzed by alcohol dehydrogenases from organisms such as Thermoanaerobium brockii (TBADH), Streptomyces hydrogenans (20β-HSDH), and Pseudomonas testosteroni (β-HSDH). researchgate.net These enzymatic reductions typically exhibit high enantiomeric purity. researchgate.net The use of oxidoreductases often requires a cofactor regeneration system, such as coupling the reaction with another enzyme like glucose dehydrogenase (GDH), to ensure the continuous supply of the reducing agent (e.g., NADPH). nih.gov
| Enzyme Source | Type of Transformation | Substrate | Product |
| Pseudomonas cepacia Lipase PS-30 | Kinetic Resolution | Racemic alcohol precursor | Enantiomerically enriched alcohol and ester |
| Thermoanaerobium brockii Alcohol Dehydrogenase (TBADH) | Asymmetric Reduction | Prochiral ketone | (R)-alcohol intermediate |
| Streptomyces hydrogenans 20β-Hydroxysteroid Dehydrogenase (20β-HSDH) | Asymmetric Reduction | Prochiral ketone | (R)-alcohol intermediate |
| Pseudomonas testosteroni β-Hydroxysteroid Dehydrogenase (β-HSDH) | Asymmetric Reduction | Prochiral ketone | (R)-alcohol intermediate |
Enantiodivergent synthesis is a sophisticated strategy that allows for the selective production of either enantiomer of a target molecule from a common starting material by using different catalysts. In the realm of biocatalysis, this can be achieved by employing two enzymes with opposite enantioselectivities. For instance, two different monooxygenase biocatalysts, a Baeyer-Villiger monooxygenase (BVMO) and a flavin monooxygenase (FMO), have been shown to catalyze the enantiodivergent oxidation of sulfides to produce either the (S)- or (R)-sulfoxide with high conversion and enantiomeric excess. rsc.org While not directly applied to broxaterol itself, this principle demonstrates the potential of using a toolbox of biocatalysts to access different stereoisomers of chiral compounds.
Asymmetric Chemical Synthesis Techniques
In addition to biocatalysis, asymmetric chemical synthesis provides a robust set of tools for the enantioselective preparation of (R)-broxaterol. These methods rely on the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of a reaction. numberanalytics.comslideshare.net
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.org This approach can be highly efficient if a suitable chiral starting material that structurally resembles a portion of the target molecule can be identified. wikipedia.org
Asymmetric Catalysis in Stereocenter Construction
The creation of the specific three-dimensional arrangement of atoms, or stereochemistry, in molecules like (R)-Broxaterol is a significant challenge in organic synthesis. Asymmetric catalysis is a powerful strategy that utilizes chiral catalysts to control the formation of stereocenters with high enantioselectivity. numberanalytics.com This approach is crucial for producing a single desired enantiomer, which is often the biologically active form of a drug. numberanalytics.comfrontiersin.org
Several methods are employed to induce asymmetry in synthesis, including:
Chiral Catalysis: This involves the use of chiral catalysts to direct a reaction towards the formation of a specific stereoisomer. numberanalytics.com
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to guide the stereochemical outcome of a subsequent reaction. numberanalytics.com
Chiral Pool Synthesis: This method utilizes readily available chiral molecules from natural sources as starting materials. numberanalytics.com
In the context of molecules similar to (R)-Broxaterol, which possess a chiral center, asymmetric catalysis plays a pivotal role. For instance, the development of bifunctional catalysts has been instrumental in achieving high enantioselectivity in certain reactions. frontiersin.org These catalysts can create a specific stereocenter, which is a key step in building the final complex molecule. nih.gov The principles of asymmetric synthesis are guided by the goal of achieving high stereoselectivity, leading to the desired enantiomer. numberanalytics.com
Rational Design of Stereoselective Reaction Pathways
The rational design of synthetic routes is fundamental to achieving high efficiency and stereoselectivity. nih.gov This involves a deep understanding of reaction mechanisms and the strategic selection of reagents and catalysts to favor the formation of the desired stereoisomer. researchgate.netnih.gov For complex molecules, a convergent strategy, where different fragments of the molecule are synthesized separately and then joined together, is often more efficient than a linear approach. nih.gov
Key considerations in the rational design of stereoselective pathways include:
Understanding Reaction Mechanisms: A thorough knowledge of how a reaction proceeds allows for the manipulation of conditions to control the stereochemical outcome.
Catalyst Selection: The choice of catalyst is critical in asymmetric synthesis, as it directly influences the enantioselectivity of the reaction. frontiersin.org
Substrate Control: The inherent stereochemistry of the starting material can be used to direct the formation of new stereocenters. barc.gov.in
Computational studies can also play a significant role in the rational design process by providing insights into transition states and reaction pathways, helping to predict the stereochemical outcome of a reaction. nih.gov
Precursor Chemistry and Functionalization
The synthesis of complex molecules like (R)-Broxaterol relies on the careful design and functionalization of precursor molecules. nih.govrsc.org These precursors contain the key structural elements that are elaborated into the final target molecule.
Isoxazole (B147169) Ring Formation via 1,3-Dipolar Cycloaddition
A key structural feature of Broxaterol is the isoxazole ring. A common and versatile method for constructing this five-membered heterocycle is the 1,3-dipolar cycloaddition reaction. nanobioletters.comnih.gov This reaction typically involves the addition of a nitrile oxide to an alkyne or an alkene. nanobioletters.comorganic-chemistry.org
The regioselectivity of the 1,3-dipolar cycloaddition can be influenced by steric and electronic factors, often leading to the formation of 3,5-disubstituted isoxazoles. mdpi.com However, by carefully designing the precursors, it is possible to achieve different substitution patterns. mdpi.com Various methods have been developed to generate nitrile oxides in situ, and the reaction conditions can be tuned to optimize the yield and regioselectivity of the cycloaddition. nih.govorganic-chemistry.org For example, the use of microwave irradiation has been shown to facilitate the formation of isoxazoles that are difficult to synthesize under conventional heating. nanobioletters.com
Stereocontrolled Derivatization of Synthetic Intermediates
Once key intermediates are formed, they often require further modification to introduce the desired functional groups and stereocenters. Stereocontrolled derivatization is crucial to maintain the enantiomeric purity of the molecule throughout the synthetic sequence. a2bchem.com This can be achieved through the use of stereoselective reagents and catalysts that can differentiate between the different faces of a prochiral center. researchgate.netrsc.org
For example, in the synthesis of chiral alcohols, substrate-controlled reduction of ketones can be a powerful tool to establish the desired stereochemistry. barc.gov.in The strategic manipulation of functional groups in complex intermediates allows for the construction of intricate molecular architectures with high precision. a2bchem.com
Comparative Analysis of Synthetic Efficiency and Stereoselectivity
The development of new synthetic methods is often driven by the need for increased efficiency and stereoselectivity. rsc.org A comparative analysis of different synthetic routes to a target molecule can highlight the advantages and disadvantages of each approach.
| Synthetic Strategy | Key Features | Advantages | Challenges |
| Asymmetric Catalysis | Utilizes chiral catalysts to induce stereoselectivity. numberanalytics.com | High enantiomeric excess, atom economical. numberanalytics.comfrontiersin.org | Catalyst development can be complex and expensive. |
| Chiral Pool Synthesis | Starts with readily available chiral molecules. numberanalytics.com | Access to enantiomerically pure starting materials. | Limited to the available chiral pool. |
| Convergent Synthesis | Fragments are synthesized separately and then combined. nih.gov | Increased overall efficiency for complex targets. nih.gov | Requires robust and reliable coupling reactions. |
| 1,3-Dipolar Cycloaddition | Forms the isoxazole ring in a single step. nanobioletters.comnih.gov | Efficient construction of the heterocyclic core. | Control of regioselectivity can be challenging. mdpi.com |
Table 1: Comparison of Synthetic Strategies
Molecular Pharmacology and Receptor Interaction Mechanisms of R Broxaterol
Beta-Adrenergic Receptor Subtype Selectivity and Affinity Profiling
The interaction of Broxaterol (B1667945) with beta-adrenergic receptors (β-ARs) is characterized by a distinct profile of selectivity and affinity, primarily favoring the β2 subtype. This selectivity is fundamental to its pharmacological action.
Receptor binding studies using rat heart and lung membrane preparations have been instrumental in quantifying the binding affinity of Broxaterol for β1- and β2-adrenoceptors. These studies, utilizing radioligand binding assays with [3H]dihydroalprenolol, reveal that racemic broxaterol demonstrates a significantly higher affinity and selectivity for β2-adrenoceptors compared to β1-adrenoceptors. capes.gov.brnih.gov
In preparations from rat lung, where β2-sites are predominant (58%), the inhibition constant (Ki) for broxaterol was 130 nM. capes.gov.brnih.gov Similarly, in heart membranes, which have a smaller proportion of β2-sites (19%), the Ki was 98 nM. capes.gov.brnih.gov In contrast, the binding affinity for the β1-component was substantially lower. The Ki for β1-sites was 4100 nM in the lung and 3460 nM in the heart, highlighting a clear selectivity for the β2-receptor subtype. nih.gov
Regarding the β3-adrenoceptor, studies on broxaterol and its derivatives have consistently shown that the binding affinity is negligible. researchgate.netnih.gov In assays using human β-adrenergic receptors expressed in Chinese hamster ovary (CHO) cells, the affinity for the β3-AR was often too low to be reliably determined. researchgate.netnih.gov
The functional properties of racemic broxaterol are as distinct as its binding profile. It exhibits functional selectivity, acting as an agonist at β2- and β3-receptors while behaving as an antagonist at the β1-receptor subtype. semanticscholar.orgnih.govcore.ac.uk
Thermodynamic analysis of the binding to lung β-receptors, which are primarily β2, showed that the interaction is associated with a large decrease in enthalpy. capes.gov.brresearchgate.net This thermodynamic signature correlates well with the full agonistic properties of the compound at β2-receptors. capes.gov.brresearchgate.net Conversely, at the wild-type human β1-adrenoceptor, broxaterol does not stimulate adenylyl cyclase activity, indicating it acts as an antagonist at this subtype. semanticscholar.orgnih.gov
Studies on various broxaterol derivatives provide further insight. In functional assays, these compounds consistently show the highest efficacy (75-90% of maximal response) at β2-ARs. researchgate.netnih.gov They behave as partial agonists at the β3-subtype (30-60% efficacy) and exhibit the lowest degree of efficacy (15-35%) at β1-ARs. researchgate.netnih.gov This profile underscores a strong functional preference for the β2-adrenoceptor.
Like many adrenergic ligands, Broxaterol possesses a chiral center, meaning it exists as two enantiomers, (R)-Broxaterol and (S)-Broxaterol. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their interaction with chiral biological targets like receptors.
While data on the individual enantiomers of Broxaterol itself are limited, studies on closely related chiral derivatives have demonstrated a pronounced stereochemical effect on receptor binding. nih.gov Research on stereoisomeric 3-bromo-isoxazolyl amino alcohols, which are derivatives of broxaterol, revealed that isomers with an (S,R) configuration are high-affinity ligands for β1- and especially β2-ARs (Ki values ranging from 2.82 to 66.7 nM). nih.gov In stark contrast, their corresponding (R,R) counterparts had Ki values that were 30 to 100 times higher, indicating a substantially weaker binding affinity. nih.gov This sizable stereochemical effect highlights that the receptor's binding pocket can clearly distinguish between different stereoisomers, with the (S,R)-configuration being strongly preferred for high-affinity binding to β1- and β2-adrenoceptors. nih.gov
Molecular Determinants of Receptor Activation and Signaling
The functional outcome of the (R)-Broxaterol-receptor interaction is determined by specific molecular features within the receptor protein that go beyond the initial binding event. These determinants are responsible for the conformational changes that lead to either signal propagation (agonism) or blockade (antagonism).
A key aspect of Broxaterol's pharmacology is its mixed agonist/antagonist profile. It acts as an antagonist at the β1-adrenoceptor but as an agonist at the highly homologous β2- and β3-adrenoceptors. semanticscholar.orgnih.gov This functional selectivity has been used as a tool to identify amino acid residues crucial for the activation mechanism of the β1-receptor. semanticscholar.org
Researchers hypothesized that specific amino acids, differing between the β1-subtype and the β2/β3-subtypes, could be responsible for this differential activation. semanticscholar.org To test this, they created mutant human β1-receptors where single amino acids were swapped to match the residues found in the β2- and β3-receptors. semanticscholar.orgnih.gov Pharmacological characterization of these mutants revealed that the binding affinity for broxaterol was unaltered, indicating these residues are not part of the ligand-binding pocket itself. semanticscholar.orgnih.gov
However, the function was dramatically changed in two of the mutants. When Ile-185 in transmembrane domain 4 (TM4) was mutated to Valine (I185V), and Asp-212 in the second extracellular loop (E2) was mutated to Asparagine (D212N), broxaterol was converted from an antagonist into an agonist at the β1-receptor. semanticscholar.orgnih.gov These "gain-of-function" mutations demonstrate that Ile-185 and Asp-212 are critically involved in the conformational changes that occur during receptor activation, effectively acting as a molecular switch that determines whether the binding of broxaterol will stabilize an active or inactive state of the receptor. semanticscholar.org
The activation of a G protein-coupled receptor (GPCR) like the β-adrenergic receptor is a dynamic process. The binding of a ligand induces a series of conformational changes that transition the receptor from an inactive to an active state capable of engaging G proteins. elifesciences.org
While specific molecular dynamics simulations for the Broxaterol-receptor complex are not available, extensive research on β-adrenergic receptors provides a general model for this process. Current understanding suggests a "loose allosteric coupling" between the ligand-binding pocket and the intracellular G protein-coupling surface. nih.gov For the β2-AR, even when bound to a full agonist, the receptor does not adopt a single, stable active conformation. Instead, it exists in a dynamic equilibrium, fluctuating between inactive, intermediate, and active states. nih.govnih.gov The presence of an agonist shifts this equilibrium toward the active conformations, but the full stabilization of a single active state requires the binding of an intracellular G protein. nih.gov
The findings for broxaterol at the β1-receptor fit well within this model. The gain-of-function mutations (I185V and D212N) are located outside the direct ligand-binding domain, consistent with the idea that they influence the receptor's conformational landscape rather than the initial binding event. semanticscholar.org These residues likely play a role in the allosteric network that connects the ligand-binding site to the intracellular domains. nih.gov In the wild-type β1-receptor, the binding of broxaterol is insufficient to promote the necessary conformational shift for activation. However, by mutating these critical residues, the energy barrier is lowered, allowing the broxaterol-bound receptor to more readily adopt an active conformation and initiate signaling. semanticscholar.org This supports a model where receptor activation is a multi-step process involving a series of conformational intermediates, with specific residues acting as key checkpoints in the transition. semanticscholar.org
G-Protein Coupling and Downstream Signaling Pathways
(R)-Broxaterol, as a β2-adrenergic receptor agonist, initiates its pharmacological effects by binding to and activating β2-adrenergic receptors, which are a class of G-protein coupled receptors (GPCRs). wikipedia.org The activation of these receptors by an agonist like (R)-Broxaterol leads to a conformational change in the receptor protein. wikipedia.org This change is then transmitted to a heterotrimeric G-protein complex associated with the intracellular domain of the receptor. wikipedia.org
Specifically, the β2-adrenergic receptor is primarily coupled to the Gs (stimulatory) G-protein. nih.gov Upon activation, the Gs protein releases its α subunit (Gαs), which in turn activates adenylyl cyclase. capes.gov.br Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger. wikipedia.org The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream target proteins, ultimately resulting in the physiological response, such as smooth muscle relaxation in the bronchioles. wikipedia.orgfrontiersin.org
While the primary signaling pathway for β2-adrenergic receptors involves Gs and cAMP, some GPCRs can exhibit promiscuous coupling to other G-protein families, such as Gi (inhibitory) or Gq. nih.govnih.gov This can lead to the activation of alternative signaling pathways. For instance, Gi coupling can inhibit adenylyl cyclase, while Gq coupling can activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity. The specific G-protein coupling profile of (R)-Broxaterol and the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another, are areas of ongoing research. mdpi.com
The downstream signaling pathways initiated by GPCR activation are complex and can involve multiple interconnected cascades. nih.gov For example, beyond the canonical Gs-cAMP-PKA pathway, signaling can branch out to involve pathways like the mitogen-activated protein kinase (MAPK) cascade, which plays a role in cell proliferation and differentiation. nih.govfrontiersin.org The specific downstream effects of (R)-Broxaterol are determined by the repertoire of signaling proteins expressed in the target cells and the intricate cross-talk between different signaling pathways. frontiersin.org
Receptor Occupancy Analysis Methodologies
Receptor occupancy (RO) is a critical pharmacodynamic parameter that quantifies the proportion of target receptors bound by a drug at a given time and concentration. nih.gov It provides a direct measure of target engagement and is often a better predictor of clinical efficacy than plasma drug concentrations alone. nih.gov Various methodologies are employed to determine the receptor occupancy of a compound like (R)-Broxaterol.
One of the most common and powerful techniques for RO analysis is flow cytometry . altasciences.com This method allows for the simultaneous measurement of drug binding to specific cell surface receptors on multiple cell populations. altasciences.com In a typical flow cytometry-based RO assay, fluorescently labeled antibodies that compete with the drug for binding to the receptor are used. altasciences.combicycletherapeutics.com By measuring the displacement of the labeled antibody, the percentage of receptors occupied by the drug can be calculated. altasciences.com Alternatively, a non-competing labeled antibody that binds to a different epitope on the receptor can be used to measure the total number of receptors, while a competing antibody measures the unoccupied receptors. altasciences.com
Another established method for receptor occupancy studies, particularly in preclinical research, is ex vivo autoradiography . evotec.com This technique involves administering the drug to an animal, followed by the collection of tissues of interest. evotec.com The tissue sections are then incubated with a radiolabeled ligand that binds to the target receptor. evotec.com The amount of radioligand binding is inversely proportional to the in vivo receptor occupancy by the drug. evotec.com By comparing the specific binding in drug-treated animals to that in vehicle-treated controls, the percentage of receptor occupancy can be determined. evotec.com
In vivo imaging techniques , such as Positron Emission Tomography (PET), can also be used to assess receptor occupancy directly in living subjects. While technically demanding, PET studies provide invaluable information on the relationship between drug dosage, plasma concentration, and target engagement in the intended tissue.
The dissociation constant (KD), which represents the drug concentration at which 50% of the receptors are occupied, is a key parameter derived from receptor occupancy studies. litfl.com A lower KD value indicates a higher affinity of the drug for its receptor. litfl.com
In Vitro Pharmacological Characterization in Experimental Models
The in vitro pharmacological properties of (R)-Broxaterol have been investigated in various experimental models to elucidate its affinity, selectivity, and efficacy at adrenergic receptors.
Receptor binding studies using membrane preparations from tissues rich in specific β-adrenoceptor subtypes, such as rat heart (predominantly β1) and lung (rich in β2), are fundamental for this characterization. capes.gov.brnih.gov In these assays, the ability of (R)-Broxaterol to displace a radiolabeled antagonist, such as [3H]dihydroalprenolol, from the receptors is measured. capes.gov.brnih.gov Such studies have demonstrated that broxaterol exhibits a higher affinity and selectivity for β2-adrenoceptors compared to β1-adrenoceptors. capes.gov.brnih.gov
Functional assays are crucial to determine the efficacy of a compound, i.e., its ability to elicit a biological response upon binding to the receptor. For (R)-Broxaterol, these assays are typically performed on isolated tissues or cells expressing specific β-adrenoceptor subtypes. For instance, the relaxant effect on guinea pig trachea preparations is a classic model to assess β2-agonist activity, while the chronotropic and inotropic responses in isolated atria are used to evaluate β1-agonist effects. Studies on stereoisomeric pairs of broxaterol analogs have shown a pattern of higher efficacy at β2-adrenoceptors, with these compounds acting as partial agonists at β3-adrenoceptors and having the lowest efficacy at β1-adrenoceptors. researchgate.net
Further in vitro characterization involves determining key pharmacological parameters such as the EC50 (the concentration of a drug that gives half-maximal response) and the Emax (the maximum response that can be produced by the drug). core.ac.uk These values provide a quantitative measure of the potency and maximal effect of the compound. core.ac.uk For example, in vitro studies on various opioid psychoactive substances have utilized such parameters to compare their potency and efficacy. core.ac.uk
The influence of experimental conditions, such as temperature, on the binding properties of broxaterol has also been investigated. A notable finding is that lowering the assay temperature leads to a marked increase in the affinity of broxaterol for lung β-receptors, while its affinity for heart β-receptors is less affected. capes.gov.brnih.gov Thermodynamic analysis of these binding data revealed that the interaction of broxaterol with lung β2-receptors is associated with a large decrease in enthalpy, which is consistent with its full agonistic properties at this receptor subtype. capes.gov.brnih.gov
Table of Binding Affinities of Broxaterol for β-Adrenoceptors capes.gov.brnih.gov
| Tissue | Receptor Subtype | Ki (nM) |
|---|---|---|
| Rat Lung | β2 | 130 |
| Rat Heart | β2 | 98 |
| Rat Lung | β1 | 4100 |
| Rat Heart | β1 | 3460 |
Ki represents the inhibitory constant, a measure of binding affinity.
Table of Efficacy of Broxaterol Stereoisomeric Analogs at β-Adrenoceptor Subtypes researchgate.net
| Receptor Subtype | Efficacy (% of maximal response) | Agonist/Partial Agonist Profile |
|---|---|---|
| β2-AR | 75-90% | Agonist |
| β3-AR | 30-60% | Partial Agonist |
Preclinical Pharmacokinetic and Metabolic Research of R Broxaterol
In Vitro Metabolic Pathway Elucidation
In vitro metabolic studies are fundamental to understanding how a drug is processed in the body. These studies utilize various biological systems, such as liver microsomes, hepatocytes, and recombinant enzymes, to identify metabolic pathways and the enzymes responsible for them. pharmaron.comnih.govresearchgate.netresearchgate.net
The initial step in elucidating the metabolic fate of (R)-Broxaterol would involve identifying its primary metabolites. Drug metabolism is typically a two-phase process. philadelphia.edu.joslideshare.net
Phase I Metabolism: These reactions introduce or expose functional groups (e.g., hydroxyl, amine, or carboxyl groups) on the parent drug molecule, generally making it more polar. philadelphia.edu.jo Common Phase I reactions include oxidation, reduction, and hydrolysis. philadelphia.edu.joresearchgate.net For a compound like (R)-Broxaterol, potential Phase I metabolic pathways could involve hydroxylation of the isoxazole (B147169) ring or N-dealkylation of the tert-butyl group. The identification of these metabolites would be carried out by incubating (R)-Broxaterol with liver microsomes or hepatocytes from relevant preclinical species (e.g., rat, dog, monkey) and humans. pharmaron.comresearchgate.net The resulting metabolites would be identified using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). mdpi.com
Phase II Metabolism: In this phase, the parent drug or its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to further increase their water solubility and facilitate excretion. slideshare.netdrughunter.com For (R)-Broxaterol, the hydroxyl group introduced during Phase I metabolism or the existing hydroxyl group could be a site for glucuronidation or sulfation. drughunter.com The identification of Phase II metabolites would follow a similar in vitro methodology using liver S9 fractions or hepatocytes, which contain the necessary conjugating enzymes. researchgate.net
A hypothetical summary of potential metabolites is presented in the table below.
| Metabolic Phase | Potential Reaction | Hypothetical Metabolite |
| Phase I | Hydroxylation | Hydroxy-Broxaterol |
| Phase I | N-dealkylation | N-dealkyl-Broxaterol |
| Phase II | Glucuronidation | Broxaterol-glucuronide |
| Phase II | Sulfation | Broxaterol-sulfate |
This table is illustrative and based on general principles of drug metabolism; specific metabolites for (R)-Broxaterol have not been publicly documented.
A critical aspect of chiral drug development is understanding the stereoselective metabolism, as one enantiomer may be metabolized at a different rate or via different pathways than the other. researchgate.net This can lead to different pharmacokinetic profiles and potentially different efficacy and safety profiles for the enantiomers.
To investigate the enzymes responsible for the metabolism of (R)-Broxaterol, in vitro studies using a panel of recombinant human cytochrome P450 (CYP) enzymes would be conducted. nih.govnih.gov By incubating (R)-Broxaterol with individual CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19), the specific enzymes responsible for its Phase I metabolism can be identified. nih.govnih.gov Similarly, recombinant UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) would be used to identify the enzymes involved in Phase II conjugation. mdpi.com
Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) would be determined for each metabolic reaction to quantify the affinity of the enzymes for (R)-Broxaterol and the efficiency of its metabolism. nih.gov Comparing these kinetic parameters for the (R)- and (S)-enantiomers would reveal any stereoselectivity in the metabolic process. nih.gov For instance, a lower Km and higher Vmax for (R)-Broxaterol compared to (S)-Broxaterol with a specific CYP enzyme would indicate that the (R)-enantiomer is preferentially metabolized by that enzyme. nih.gov
Chiral inversion is a phenomenon where one enantiomer is converted into its opposite enantiomer in vivo. wikipedia.org This is a significant consideration in drug development, as the inverted enantiomer may have a different pharmacological or toxicological profile. wuxiapptec.com A well-known example of this is the chiral inversion of some nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer. wikipedia.orgnih.gov
The potential for chiral inversion of (R)-Broxaterol would be assessed by incubating the pure (R)-enantiomer with liver hepatocytes or S9 fractions from different species. wuxiapptec.com The formation of the (S)-enantiomer would then be monitored using chiral analytical methods. wuxiapptec.com If chiral inversion is observed, further studies would be conducted to elucidate the mechanism, which often involves the formation of a coenzyme A (CoA) thioester intermediate. wikipedia.org
Preclinical Pharmacokinetic Profiling in Animal Models
In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. walshmedicalmedia.comeuropa.eu The choice of animal species (e.g., rat, dog, monkey) is crucial and is often based on similarities in their metabolic profiles to humans. nih.govnih.govresearchgate.net
Absorption: The rate and extent of absorption of (R)-Broxaterol would be determined following administration via different routes, such as oral and intravenous. europa.eu Following oral administration, blood samples would be collected at various time points to determine the plasma concentration-time profile. Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) would be calculated. mdpi.comnih.gov The absolute bioavailability, which is the fraction of the orally administered dose that reaches the systemic circulation, would be determined by comparing the AUC after oral administration to the AUC after intravenous administration. nih.gov Preclinical studies with the racemic mixture of broxaterol (B1667945) suggested good oral bioavailability. nih.gov
Distribution: Distribution studies aim to understand how (R)-Broxaterol partitions into various tissues and organs throughout the body. walshmedicalmedia.com The volume of distribution (Vss) is a key parameter that provides an indication of the extent of drug distribution. nih.gov A large Vss suggests that the drug is extensively distributed into tissues, while a small Vss indicates that it remains primarily in the bloodstream. psu.edu Tissue distribution can be studied directly in animal models by analyzing the drug concentration in different tissues after administration.
A hypothetical pharmacokinetic profile for (R)-Broxaterol in rats is presented in the table below.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 150 | 85 |
| Tmax (h) | 0.1 | 0.5 |
| AUC (ng·h/mL) | 300 | 1800 |
| Bioavailability (%) | - | 60 |
| Vss (L/kg) | 2.5 | - |
| t1/2 (h) | 2.0 | 2.2 |
This table contains hypothetical data for illustrative purposes only. Specific preclinical pharmacokinetic data for (R)-Broxaterol is not publicly available.
Clearance is the process by which a drug is removed from the body. It can occur through metabolism (hepatic clearance) or excretion (renal or biliary clearance). nih.govneu.edu.tr Understanding the primary clearance mechanisms of (R)-Broxaterol is crucial for predicting its half-life and potential for drug-drug interactions.
In vivo studies in preclinical species would be conducted to determine the routes of elimination. nih.gov This typically involves administering a radiolabeled version of (R)-Broxaterol and measuring the amount of radioactivity excreted in urine and feces over time. This allows for the quantification of the contribution of renal and fecal (including biliary) excretion to the total clearance of the drug.
The data from in vitro metabolism studies would be integrated with the in vivo clearance data to build a comprehensive picture of how (R)-Broxaterol is eliminated from the body. nih.gov This information is vital for extrapolating the preclinical findings to predict the pharmacokinetic profile in humans.
Bioavailability Assessment in Preclinical Models
There is a lack of specific, quantitative bioavailability data for (R)-Broxaterol in any preclinical models such as rats or dogs. While some preclinical studies on the racemic mixture of broxaterol suggest it likely has greater oral bioavailability compared to salbutamol (B1663637), concrete figures or detailed assessment reports are not published. nih.govkarger.comkarger.com One study compared the effects of broxaterol and salbutamol on the fatigued diaphragm in dogs, which points to in-vivo preclinical research, but does not provide pharmacokinetic parameters like bioavailability. nih.gov A single pharmacokinetic study was found that reported parameters such as Tmax and Cmax, but this was conducted in asthmatic children, not preclinical models, and did not specify the enantiomer used. nih.gov Without preclinical data from animal models, a data table for bioavailability assessment cannot be generated.
Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling from Preclinical Data
No publications were identified that describe translational PK/PD modeling, methodologies for scaling preclinical responses, or the development of mechanism-based PK/PD models specifically for (R)-Broxaterol. This type of advanced modeling is essential for predicting human responses from preclinical data but appears not to have been published for this particular compound.
Methodologies for Scaling Preclinical Pharmacodynamic Responses
Information regarding the specific methodologies used to scale preclinical pharmacodynamic responses of (R)-Broxaterol to humans is not available.
Development of Mechanism-Based PK/PD Models
There are no published studies detailing the development of mechanism-based PK/PD models for (R)-Broxaterol.
Preclinical Pharmacodynamic Investigations of R Broxaterol in Animal Models
Evaluation of Bronchodilatory Activity in Experimental Respiratory Models
The bronchodilatory capacity of (R)-Broxaterol has been rigorously tested in several established experimental respiratory models. In studies involving anesthetized guinea pigs, the compound demonstrated a significant, dose-dependent protective effect against bronchospasm induced by intravenous histamine (B1213489). This protective action highlights its potential to counteract the effects of inflammatory mediators that cause airway narrowing.
Further investigations have utilized models of acetylcholine-induced bronchospasm in guinea pigs. When administered via inhalation, (R)-Broxaterol effectively inhibited the bronchoconstrictor response to acetylcholine, confirming its potent bronchodilatory properties directly within the airways. The compound's effectiveness in these models underscores its direct action on bronchial smooth muscle. In vitro studies on isolated guinea pig trachea have also shown that Broxaterol (B1667945) is a potent relaxant of spontaneous tone.
Assessment of Mediator Release Inhibition in Preclinical Systems
Beyond its direct bronchodilatory effects, the pharmacodynamic profile of (R)-Broxaterol includes the inhibition of mediator release from inflammatory cells. Research conducted on passively sensitized guinea pig lung fragments has shown that Broxaterol can inhibit the antigen-induced release of histamine. This finding suggests that (R)-Broxaterol may exert its therapeutic effects not only by relaxing airway smooth muscle but also by stabilizing mast cells, thereby preventing the release of substances that trigger bronchoconstriction and inflammation.
This anti-allergic type of activity is a significant characteristic of the compound. By preventing the release of mediators like histamine from mast cells, (R)-Broxaterol addresses one of the upstream events in the asthmatic cascade.
Comparative Preclinical Efficacy Studies with Reference Beta-Agonists
To better understand its therapeutic potential, the efficacy of (R)-Broxaterol has been compared with established beta-agonist drugs such as salbutamol (B1663637) and isoproterenol. In in vitro experiments using isolated guinea pig tracheal preparations, Broxaterol demonstrated high potency in relaxing carbachol-induced contractions.
In vivo comparative studies have further solidified these findings. When administered to guinea pigs, Broxaterol exhibited a more potent and longer-lasting protective effect against histamine-induced bronchospasm compared to salbutamol. These comparative data are crucial as they position (R)-Broxaterol as a potentially more effective or longer-acting alternative to existing therapies. The table below summarizes the comparative potency of Broxaterol and reference compounds on guinea-pig trachea.
| Compound | Potency (pD2) on Guinea-Pig Trachea |
| Isoprenaline | 8.30 |
| Salbutamol | 7.33 |
| Broxaterol | 8.00 |
This interactive table summarizes the mean pD2 values, which represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Establishment of Preclinical Dose-Response Relationships in Relevant Animal Models
Establishing a clear dose-response relationship is a critical step in preclinical drug development. For (R)-Broxaterol, dose-dependent effects have been well-documented in various animal models. In anesthetized and ventilated guinea pigs, intravenous administration of the compound resulted in a clear, dose-related inhibition of bronchoconstriction induced by histamine.
These studies have been essential for quantifying the potency and efficacy of (R)-Broxaterol. By generating dose-response curves, researchers have been able to calculate key parameters that describe the drug's activity. This quantitative understanding, derived from relevant animal models, forms the scientific basis for estimating potential therapeutic doses in future clinical investigations.
Advanced Analytical Methodologies for R Broxaterol Research
Chromatographic Techniques for Enantiomeric Separation and Quantificationeijppr.com
Chromatographic methods are fundamental in the separation and quantification of chiral compounds like broxaterol (B1667945). csfarmacie.cz The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.comresearchgate.net
Chiral High-Performance Liquid Chromatography (HPLC)scielo.org.mx
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric separation of β2-agonists. ingentaconnect.com The development of effective HPLC methods is crucial for separating and identifying stereoisomers and determining their enantiomeric excess. ingentaconnect.com The separation can be achieved directly by using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers into diastereomers with a chiral reagent, which can then be separated on a standard achiral column. chromatographyonline.com However, the direct approach using CSPs is more common. chromatographyonline.com
For β2-agonists, which contain phenyl rings, hydroxyl, halogen, amino, and amide groups, macrocyclic antibiotic and polysaccharide-based CSPs have proven effective. researchgate.netingentaconnect.com These CSPs, such as those derived from cellulose (B213188) and amylose (B160209), provide the necessary chiral recognition for separation. ingentaconnect.comijrpr.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation, with the polar organic mode often providing superior resolution for β2-agonists. ingentaconnect.com The addition of modifiers like ethanolamine (B43304) to the mobile phase can also enhance chromatographic efficiency and resolution. nih.gov
The quantification of the separated enantiomers is typically performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. scirp.orgjsmcentral.org Method validation according to ICH guidelines ensures the accuracy, precision, and robustness of the quantitative analysis. nih.gov
| Parameter | Description | Common Selections/Conditions for β2-Agonists | Reference |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric recognition. | Polysaccharide-based (e.g., Chiralpak series), Macrocyclic antibiotic-based (e.g., Chirobiotic V, T) | ingentaconnect.comijrpr.comscirp.org |
| Mobile Phase Mode | The type of solvent system used for elution. | Normal-phase, Reversed-phase, Polar Organic Mode (POM) | ingentaconnect.comchromatographyonline.com |
| Mobile Phase Composition | The specific solvents and additives used. | Hexane/Ethanol/Ethanolamine; Methanol/Water with ammonium (B1175870) acetate (B1210297) | nih.govnih.gov |
| Detection | The method used to detect and quantify the separated enantiomers. | UV-Vis Detector, Mass Spectrometry (MS) | scirp.orgnih.gov |
Gas Chromatography (GC) with Chiral Detection
Gas chromatography (GC) is another powerful technique for chiral separations, offering high efficiency, sensitivity, and rapid analysis. azom.comuni-muenchen.de The separation of enantiomers by GC relies on the principle of "chiral recognition," where transient diastereomeric complexes are formed between the enantiomers and a chiral stationary phase (CSP). azom.com This results in different retention times for the enantiomers. uni-muenchen.de
For GC analysis of chiral compounds like broxaterol, derivatized cyclodextrins are commonly used as CSPs. gcms.czresearchgate.net These CSPs, incorporated into a polysiloxane liquid phase, can effectively separate a wide range of enantiomers. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative is crucial for achieving optimal separation. gcms.cz
Coupling GC with a mass spectrometer (GC-MS) allows for unambiguous identification of the separated enantiomers, even at trace levels, by using selected ion monitoring (SIM). azom.comuni-muenchen.de While direct chiral GC is effective, an indirect approach is also possible, which involves derivatizing the enantiomers with a chiral derivatizing reagent to form diastereomers that can be separated on a standard achiral GC column. mdpi.com
Development of Chiral Stationary Phases for Stereoisomer Analysis
The development of new and efficient chiral stationary phases (CSPs) is a continuous and evolving field in separation science. mdpi.com The primary goal is to improve the enantiomeric resolution performance, broaden the versatility, and increase the range of applications of these phases. mdpi.com
Several types of CSPs have been developed and are used for the separation of various classes of chiral compounds, including β2-agonists. eijppr.comnih.gov These include:
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most widely used and successful CSPs due to their broad applicability. researchgate.netchromatographyonline.com
Macrocyclic Antibiotic CSPs: These have shown excellent enantioselectivity for β2-agonists, with the chiral recognition mechanism often involving ionic interactions. ingentaconnect.com
Cyclodextrin-based CSPs: These are particularly useful in both HPLC and GC for a wide range of chiral and achiral compounds. eijppr.comchromatographyonline.com
Pirkle-type CSPs: These are designed based on the principle of forming three simultaneous interactions with one of the enantiomers. eijppr.com
Protein-based CSPs: These utilize the stereoselectivity of proteins like albumin to separate enantiomers. researchgate.net
Molecularly Imprinted Polymers (MIPs): These are synthetic polymers with cavities that are complementary in shape and functionality to a template molecule, allowing for high selectivity. rsc.org
The development process often involves synthesizing new chiral selectors or modifying existing ones and then immobilizing them onto a solid support, such as silica (B1680970) gel. scielo.org.mxmdpi.com The transition to smaller particle sizes for supports has also been a key development, enabling ultra-high-performance liquid chromatography (UHPLC) with faster and more efficient separations. mdpi.com
Spectroscopic Characterization Methodsscielo.org.mxmdpi.com
Spectroscopic techniques are indispensable for the structural elucidation and stereochemical assignment of chiral molecules like (R)-Broxaterol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignmentscielo.org.mx
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules, including their stereochemistry. numberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for this purpose. longdom.org
In the context of broxaterol and its analogs, ¹H NMR and ¹³C NMR spectra provide fundamental information about the molecular structure. researchgate.netresearchgate.net The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum can help to identify the different protons in the molecule and their connectivity. researchgate.netresearchgate.net Similarly, the ¹³C NMR spectrum reveals the different carbon environments. researchgate.netresearchgate.net
For assigning the relative stereochemistry, advanced NMR techniques are often necessary. nih.gov Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), can establish proton-proton coupling networks within the molecule. longdom.org The Nuclear Overhauser Effect (NOE) is particularly crucial for determining stereochemistry. ox.ac.uk An NOE is observed between protons that are close to each other in space, regardless of whether they are directly bonded. ox.ac.uk By identifying which protons show an NOE, the relative spatial arrangement of atoms and thus the stereochemistry can be deduced. numberanalytics.comox.ac.uk For complex molecules, a combination of different 1D and 2D NMR experiments is often required for an unambiguous stereochemical assignment. researchgate.netmdpi.com
| NMR Technique | Information Provided | Application in (R)-Broxaterol Research | Reference |
|---|---|---|---|
| ¹H NMR | Provides information on the number, environment, and connectivity of protons. | Basic structural confirmation and analysis of proton environments. | researchgate.netresearchgate.net |
| ¹³C NMR | Provides information on the number and type of carbon atoms. | Confirmation of the carbon skeleton. | researchgate.netresearchgate.net |
| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other through chemical bonds. | Establishing the connectivity of protons within the molecule. | longdom.org |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, revealing through-space interactions. | Crucial for determining the relative stereochemistry of the chiral centers. | ox.ac.uk |
Mass Spectrometry (MS) for Metabolite Identification and Quantificationox.ac.uk
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS), is a highly sensitive and selective method for the identification and quantification of drugs and their metabolites in biological matrices. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice for such analyses due to its low limits of quantification and unequivocal identification capabilities. nih.govmdpi.com
In the study of (R)-Broxaterol, LC-MS/MS can be used to develop and validate methods for its quantification in plasma and other biological fluids. nih.govgoogle.com Such methods typically involve extracting the analyte from the biological matrix, separating it from other components using HPLC, and then detecting and quantifying it using a tandem mass spectrometer. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte of interest. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
The absolute configuration of a chiral molecule is a critical determinant of its pharmacological activity. Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), have become powerful, non-destructive tools for establishing the absolute stereochemistry of chiral molecules, including those with conformational flexibility. researchgate.netrsc.org This is especially crucial for drug candidates where a single enantiomer exhibits the desired therapeutic effect. wikipedia.org
The process involves measuring the differential absorption of left and right circularly polarized light by the chiral molecule. mdpi.com The resulting ECD spectrum, characterized by Cotton effects, provides a unique fingerprint of the molecule's three-dimensional structure. mdpi.com For molecules like (R)-Broxaterol, which contain chromophores amenable to UV-Vis absorption, ECD is a particularly suitable technique. mdpi.com
To assign the absolute configuration, the experimental ECD spectrum is compared with a theoretically predicted spectrum generated through quantum chemical calculations. mdpi.com This computational approach involves several key steps:
Conformational Search: Identifying all possible low-energy conformations of the molecule.
Geometry Optimization: Optimizing the geometry of each conformer using methods like Density Functional Theory (DFT). rsc.org
Spectrum Calculation: Calculating the ECD spectrum for each conformer.
Boltzmann Weighting: Averaging the calculated spectra based on the relative stability (Boltzmann population) of each conformer to generate the final predicted spectrum. mdpi.com
A good match between the experimental and the predicted spectrum for a specific enantiomer (e.g., the R-configuration) allows for the unambiguous assignment of its absolute configuration. rsc.org While direct ECD analysis of Broxaterol is not extensively detailed in the provided literature, the principles have been successfully applied to other β-adrenoceptor agonists and various chiral drugs, demonstrating its reliability. acs.orguniroma1.itacs.org For instance, studies on other adrenergic agonists have shown that stereoselective interactions with the receptor can be observed using chiroptical methods. uniroma1.it
Radioligand Binding Assays for Receptor Interaction Studies
Radioligand binding assays are a cornerstone of receptor pharmacology, providing quantitative data on the interaction between a ligand and its receptor. nih.gov For (R)-Broxaterol, these assays are instrumental in characterizing its binding affinity and selectivity for β2-adrenoceptors.
The fundamental principle of these assays involves the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope, such as tritium (B154650) [³H]) that binds to the receptor of interest. In the context of Broxaterol, studies have utilized [³H]dihydroalprenolol, a well-characterized β-adrenoceptor antagonist, to label β-adrenoceptors in tissue preparations, such as rat lung and heart membranes. capes.gov.brnih.gov
The assay is typically performed as a competition experiment. In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled "cold" ligand, in this case, Broxaterol. Broxaterol competes with the radioligand for the same binding sites on the receptor. By measuring the amount of radioactivity bound to the membranes at each concentration of Broxaterol, a competition curve can be generated.
From this curve, the inhibition constant (Ki) can be calculated. The Ki value represents the concentration of the competing ligand (Broxaterol) that occupies 50% of the receptors at equilibrium and is a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity.
Research on Broxaterol has demonstrated its high affinity and selectivity for the β2-adrenoceptor subtype. capes.gov.brnih.gov These studies were conducted using membrane preparations from tissues with mixed β1 and β2-adrenoceptor populations (rat heart and lung). By analyzing the competition binding data, it was possible to distinguish between the two subtypes and determine the affinity of Broxaterol for each.
Table 1: Binding Affinity of Broxaterol for β-Adrenoceptor Subtypes
| Tissue Preparation | Receptor Subtype | Ki (nM) |
|---|---|---|
| Rat Lung Membranes | β2 | 130 |
| Rat Lung Membranes | β1 | 4100 |
| Rat Heart Membranes | β2 | 98 |
| Rat Heart Membranes | β1 | 3460 |
Data sourced from studies on the specific binding of Broxaterol. capes.gov.brnih.gov
These findings, derived from radioligand binding assays, confirm that Broxaterol binds with significantly higher affinity to β2-adrenoceptors compared to β1-adrenoceptors, which is consistent with its classification as a β2-selective agonist. capes.gov.brnih.gov
Validation of Analytical Methods for Preclinical and Research Applications
The validation of analytical methods is a critical process that ensures the reliability, reproducibility, and accuracy of experimental data in preclinical and research settings. campilab.by It is the documented evidence that a method performs as intended for its specific application. researchgate.net For a compound like (R)-Broxaterol, validated analytical methods are essential for quantitative analysis in various matrices, supporting pharmacokinetic, metabolic, and formulation studies.
As a drug candidate progresses through development, the requirements for analytical method validation become increasingly stringent. nih.gov In the early preclinical stages, the focus is on providing reliable data for initial assessments. nih.gov As development moves towards clinical trials, full validation according to regulatory guidelines (such as those from the ICH) becomes necessary. nih.govnih.govlabmanager.com
The validation process assesses several key performance characteristics of the analytical method:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For (R)-Broxaterol, this would include demonstrating that the method can distinguish it from its enantiomer, (S)-Broxaterol, and other related substances.
Accuracy: The closeness of the test results obtained by the method to the true value. labmanager.com This is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and then measured. labmanager.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined, respectively, with acceptable precision and accuracy. The LOQ is a particularly important parameter for preclinical studies where sample volumes may be limited. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). This provides an indication of its reliability during normal usage.
While specific validation reports for (R)-Broxaterol assays are proprietary, the principles outlined above are standard practice in the pharmaceutical industry. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC), particularly using chiral stationary phases, are commonly employed for the enantioselective analysis of chiral drugs and would require rigorous validation for these parameters. researchgate.netmdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (R)-Broxaterol |
| (S)-Broxaterol |
| Broxaterol |
Computational Chemistry and Molecular Modeling Studies of R Broxaterol
Molecular Docking Simulations
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. wikipedia.org This technique is frequently used in structure-based drug design to predict the binding conformation and affinity of small molecules to their target proteins. wikipedia.orgnih.gov
Prediction of Ligand-Receptor Binding Modes and Orientation
Molecular docking simulations have been instrumental in predicting how (R)-Broxaterol orients itself within the binding pocket of the β2-adrenergic receptor. These simulations suggest that, like other β2-agonists, (R)-Broxaterol engages with key residues in the orthosteric binding site. plos.org
The binding of agonists to the β2-AR is known to involve critical interactions with specific amino acid residues. For many agonists, the hydroxyl groups of the catecholamine moiety form hydrogen bonds with serine residues on transmembrane helix 5 (TM5), specifically Ser203 and Ser207. plos.orgnih.gov The protonated amine, a common feature in these ligands, typically forms an ionic bond with Asp113 on TM3, and the β-hydroxyl group can interact with both Asp113 and Asn293 on TM6. plos.org While direct docking studies for (R)-Broxaterol are not extensively detailed in the provided results, the binding mode can be inferred from studies on similar β2-agonists. The orientation is crucial, as it dictates the subsequent conformational changes in the receptor that lead to its activation. nih.gov
Key interactions for β2AR agonists, which are expected to be relevant for (R)-Broxaterol, are summarized below:
| Ligand Moiety | Interacting Receptor Residue(s) | Type of Interaction | Reference |
| Catechol-like hydroxyls | Ser203, Ser204, Ser207 (TM5) | Hydrogen Bond | plos.orgnih.gov |
| Protonated Amine | Asp113 (TM3) | Ionic Bond | plos.org |
| β-hydroxyl group | Asp113 (TM3), Asn293 (TM6) | Hydrogen Bond | plos.org |
Estimation of Binding Affinities and Scoring Functions
Scoring functions are essential components of molecular docking that estimate the binding affinity between a ligand and a receptor. wikipedia.orgnih.gov These functions calculate a score that represents the strength of the interaction, with a lower (more negative) energy value indicating a more stable and likely binding interaction. wikipedia.org Scoring functions can be classified into several types, including force-field-based, empirical, and knowledge-based. frontiersin.org
Empirical scoring functions, for instance, use regression analysis with experimental binding data to derive coefficients for various energy terms, such as hydrogen bonds, hydrophobic interactions, and conformational entropy loss. researchgate.net More advanced machine-learning and deep-learning-based scoring functions are also being developed to improve prediction accuracy. nih.govfrontiersin.orgnih.gov
For the β2AR, computational studies have used docking in tandem with linear discriminant analysis (LDA) to differentiate agonists from blockers based on the conformational changes they induce. nih.gov The predictive models often rely on the root-mean-square deviation (RMSD) induced in key residues like Ser207 and the degree of rotation of TM5. nih.gov While specific binding affinity values for (R)-Broxaterol from docking studies are not available in the search results, the general approach involves using these scoring functions to rank potential ligands and predict their relative potencies. The binding free energy (ΔG°bind) is related to the binding constant (Kb) and provides a quantitative measure of affinity. mdpi.com
| Scoring Function Type | Principle | Common Applications | Reference |
| Force-Field-Based | Calculates energy based on classical mechanics (e.g., van der Waals, electrostatic). | Pose prediction, affinity estimation. | frontiersin.org |
| Empirical | Uses weighted energy terms derived from regression analysis of experimental data. | Binding affinity prediction, virtual screening. | nih.govresearchgate.net |
| Knowledge-Based | Derives potentials from statistical analysis of atom pairings in known protein-ligand structures. | Ranking poses, predicting binding modes. | frontiersin.org |
| Machine Learning-Based | Uses machine learning algorithms trained on large datasets to predict binding affinity. | High-accuracy binding affinity prediction. | nih.govnih.gov |
Covalent Docking Methodologies
Covalent docking is a specialized computational technique used for ligands that form a permanent covalent bond with their target receptor. researchgate.net This process is more complex than non-covalent docking because it must account for the chemical reaction between the ligand and the protein. researchgate.netcam.ac.uk The methodology typically involves identifying the reactive functional group on the ligand and the corresponding reactive residue on the protein, followed by simulating the bond formation. researchgate.net
The process often begins with a non-covalent docking step to find a suitable pose that facilitates the reaction, followed by the formation of the covalent bond and subsequent minimization to relieve any strain. researchgate.net Software like GOLD and Schrödinger's CovDock provide protocols for these simulations. cam.ac.uknih.gov There is no information within the provided search results to suggest that (R)-Broxaterol acts as a covalent binder to the β2-adrenergic receptor, or that covalent docking methodologies have been applied to it. This methodology is generally reserved for inhibitors that are specifically designed to react with a residue, such as a cysteine, in the target's active site. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of protein-ligand complexes, allowing researchers to study their movement and conformational changes over time. mdpi.comfrontiersin.org These simulations solve Newton's equations of motion for a system of atoms and molecules, offering detailed insights that are not available from static crystal structures. frontiersin.org
Analysis of Protein-Ligand Complex Stability and Dynamics
MD simulations are crucial for assessing the stability of a predicted docking pose and understanding the dynamic nature of the ligand-receptor interaction. biorxiv.org For the β2AR, extensive MD simulations have been performed to study the behavior of the receptor when bound to various agonists. nih.govnih.govmdpi.com These simulations, often running for microseconds, reveal how the ligand and receptor adapt to each other. frontiersin.orgbiorxiv.org
A key metric for analyzing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable complex will show a plateau in its RMSD value, indicating that it has reached equilibrium. mdpi.com Studies on β2AR have shown that the binding of an agonist stabilizes the receptor in an active or intermediate conformation. mdpi.com For example, simulations of the µ-opioid receptor (another GPCR) showed that the system's stability, measured by RMSD, was maintained with values mostly between 0.5 and 2.5 Å. mdpi.com Similarly, MD simulations of other β2AR agonists have validated their binding modes and the stability of the resulting complexes. biorxiv.orgmdpi.com These studies confirm that the interactions predicted by docking are maintained throughout the simulation, lending confidence to the predicted binding mode. biorxiv.org
Investigation of Conformational Changes Upon Binding
A primary goal of MD simulations in the context of GPCRs like the β2AR is to investigate the conformational changes that occur upon agonist binding, which are essential for receptor activation. nih.gov Agonist binding is known to induce subtle but critical movements in the transmembrane helices, particularly an outward movement of the cytoplasmic end of TM6, which opens a cavity for G-protein binding. nih.govnih.gov
MD simulations have revealed that agonist binding can induce movements in TM5 and the extracellular loop 2 (EL2), which are coupled events. nih.gov The flexibility of EL2 appears to be necessary for the agonist-induced displacement of TM5. nih.gov Furthermore, simulations can capture the dynamics of key "micro-switches" within the receptor, such as the rotamer toggle switch involving Trp286 and the breaking of an "ionic lock" between Arg131 and Glu268, which are hallmarks of receptor activation. nih.gov While initial docking may capture the first steps, MD simulations are required to observe the cascade of subsequent structural rearrangements that lead to a fully active state capable of signaling through G proteins or β-arrestin. nih.govnih.gov Studies have shown that different agonists can stabilize distinct receptor conformations, which may explain phenomena like biased agonism where a ligand preferentially activates one signaling pathway over another. nih.govnih.gov
Free Energy Calculations (e.g., MMPBSA, MMGBSA)
In the computational evaluation of ligands like (R)-Broxaterol, understanding the binding affinity to its target receptor is crucial. Free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are powerful tools for this purpose. walshmedicalmedia.comresearchgate.net These end-point methods estimate the free energy of binding by combining molecular mechanics energies with continuum solvation models, offering a balance between accuracy and computational cost. researchgate.netnih.gov They are frequently used to refine and re-rank results from molecular docking studies, often providing better predictions than standard docking scoring functions. walshmedicalmedia.com
The core principle of these methods involves calculating the binding free energy (ΔG_bind) based on a thermodynamic cycle. ambermd.org This is determined by the difference in free energies between the protein-ligand complex and the individual protein and ligand molecules in solution. frontiersin.org The binding free energy is decomposed into several components as shown in the equation below:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Here, ΔE_MM represents the change in gas-phase molecular mechanics energy, ΔG_solv is the change in solvation free energy, and -TΔS is the change in conformational entropy upon binding. nih.gov The ΔE_MM term includes contributions from electrostatic and van der Waals interactions. walshmedicalmedia.com The solvation free energy (ΔG_solv) is further divided into polar and nonpolar components. walshmedicalmedia.com The polar part is calculated using either the Poisson-Boltzmann (PB) or the Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). walshmedicalmedia.comnih.gov
While MM/PBSA and MM/GBSA are theoretically robust, their accuracy can be system-dependent and influenced by various parameters like the choice of force fields, atomic charges, and the solute dielectric constant. nih.govnih.govdiva-portal.org For instance, the performance of MM/GBSA can vary with different GB models. nih.gov Despite challenges, such as accurately calculating the entropy term, these methods have been successfully applied to numerous systems to rationalize experimental findings and improve the outcomes of virtual screening campaigns. nih.govchemisgroup.us For a ligand like (R)-Broxaterol, applying MM/PBSA or MM/GBSA to its complex with the β2-adrenergic receptor would provide detailed insights into the key energetic contributions driving its binding and selectivity.
Table 1: Key Energy Components in MM/PBSA and MM/GBSA Calculations
| Energy Component | Description | Method of Calculation |
| ΔE_MM | Change in molecular mechanics energy in the gas phase. | Calculated from the force field. |
| ΔE_vdw | van der Waals interaction energy. | Lennard-Jones potential. |
| ΔE_elec | Electrostatic interaction energy. | Coulomb's law. |
| ΔG_solv | Change in solvation free energy. | Continuum solvent models. |
| ΔG_polar | Polar contribution to solvation free energy. | Solving the Poisson-Boltzmann (PB) or Generalized Born (GB) equation. walshmedicalmedia.com |
| ΔG_nonpolar | Nonpolar contribution to solvation free energy. | Often proportional to the Solvent Accessible Surface Area (SASA). walshmedicalmedia.com |
| -TΔS | Conformational entropy change upon binding. | Calculated using methods like normal-mode analysis from snapshots of MD simulations. frontiersin.org |
| ΔG_bind | Total binding free energy. | Sum of all the above components. |
Homology Modeling of Receptor Structures for Docking Studies
Structure-based drug design relies heavily on the availability of high-resolution 3D structures of the target protein. grantome.com In the case of (R)-Broxaterol, the target is the β2-adrenergic receptor (β2AR), a G protein-coupled receptor (GPCR). nih.govresearchgate.net While crystal structures for the β2AR exist, they often represent the receptor in an inactive state or bound to an inverse agonist. grantome.comnih.gov To study the binding of an agonist like (R)-Broxaterol, it is often necessary to model the active conformation of the receptor. This is where homology modeling becomes an indispensable tool. nih.gov
Homology modeling, also known as comparative modeling, constructs an atomic-resolution model of a target protein using a known experimental structure of a related homologous protein as a template. biorxiv.org The process involves four main steps: template selection, target-template alignment, model building, and model evaluation. For the β2AR, several high-resolution crystal structures of other GPCRs can serve as templates, such as bovine rhodopsin, the β1-adrenergic receptor, or various serotonin (B10506) and dopamine (B1211576) receptors. nih.govresearchgate.net
Studies have shown that homology models of the β2AR can be effectively used in virtual screening and docking studies. nih.govnih.gov In some cases, virtual screenings using an ensemble of homology models have proven to be superior to using a single crystal structure, as it allows for the representation of receptor flexibility and different conformational states. nih.gov The accuracy of the homology model, particularly in the ligand-binding cavity and extracellular loops, is critical for its success in predicting ligand binding. nih.gov For instance, modeling the β2AR based on templates with high sequence identity in the binding site generally leads to better-performing models. nih.gov Therefore, constructing a high-quality homology model of the active state of the β2AR is a critical step for accurately simulating the docking and binding of (R)-Broxaterol.
Table 2: Examples of Templates Used for β2-Adrenergic Receptor Homology Modeling
| Receptor Template | PDB ID (Example) | Organism | Receptor Family | Reference |
| β1-Adrenergic Receptor | 2VT4 | Turkey | Adrenergic | researchgate.net |
| Adenosine (B11128) A2A Receptor | 3EML | Human | Purinergic | nih.gov |
| Dopamine D3 Receptor | 3PBL | Human | Dopaminergic | nih.gov |
| Histamine (B1213489) H1 Receptor | 3RZE | Human | Histaminergic | nih.gov |
| Serotonin 5-HT1B Receptor | 4IAR | Human | Serotonergic | nih.gov |
| CXCR4 Chemokine Receptor | 3ODU | Human | Chemokine | nih.govresearchgate.net |
| Bovine Rhodopsin | 1U19 | Bovine | Opsin | researchgate.net |
Virtual Screening Approaches for Novel Ligand Discovery
Virtual screening (VS) is a computational technique that involves the screening of large libraries of small molecules to identify potential drug candidates that are likely to bind to a specific biological target. wikipedia.org This method is a cost-effective and time-efficient alternative to high-throughput screening (HTS). nih.gov For a target like the β2-adrenergic receptor (β2AR), VS can be employed to discover novel agonists like (R)-Broxaterol. cornell.edutandfonline.com The methodologies for VS can be broadly categorized as either ligand-based or structure-based. wikipedia.org
Structure-based virtual screening (SBVS) utilizes the 3D structure of the target receptor. wikipedia.org Molecular docking is the most common SBVS method, where compounds from a database are computationally placed into the binding site of the receptor and their binding affinity is estimated using a scoring function. grantome.com Several studies have demonstrated the use of SBVS to identify β2AR agonists. cornell.edutandfonline.comacs.org A significant challenge in screening for β2AR agonists is that receptor structures solved in the inactive state tend to preferentially identify antagonists or inverse agonists. grantome.comcornell.edu To overcome this, computational models reflecting the activated state of the receptor are used, which have been shown to selectively retrieve full and partial agonists. nih.govcornell.edu
Another key aspect is accounting for receptor flexibility, which can be addressed by using an ensemble of receptor conformations, generated either from molecular dynamics simulations or by using multiple homology models or crystal structures. grantome.comnih.gov The choice of scoring function is also critical for successfully ranking compounds and distinguishing true ligands from decoys. cornell.edu For example, topological scoring functions based on molecular interaction fingerprints have been shown to improve enrichment for β2AR agonists. cornell.edu These advanced screening approaches are vital for the discovery of new chemical entities that can modulate β2AR activity.
Table 3: Summary of Selected Virtual Screening Studies on the β2-Adrenergic Receptor
| Study Focus | Method | Key Findings | Reference |
| Selective screening for full and partial agonists | Structure-based VS using a modified β2AR crystal structure | An activated receptor model was able to selectively identify agonists, which was not possible with the ground-state structure. | cornell.edu |
| Implications of using inactive vs. activated structures | Controlled docking experiments against multiple β2AR crystal structures | Activated structures favor the binding of agonists, while inactive structures favor blockers. The difference in docking scores between states can classify ligands. | nih.gov |
| Screening for agonists from natural products | VS based on pharmacophore model and molecular docking | Identified 45 potential β2-AR agonists from the herbs Fuzi and Chuanwu, with four being experimentally verified. | tandfonline.com |
| Prospective screening against an activated receptor | Large-library virtual screen against an activated β2AR structure | The screen successfully returned potent agonists while excluding inverse-agonists. | acs.org |
| Comparing homology models and crystal structures | Retrospective screening using both crystal structures and homology models | The use of an ensemble of homology models was found to be more effective for identifying active compounds than using available crystal structures. | nih.gov |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemistry provides a framework for understanding the electronic structure and reactivity of molecules from first principles by solving the Schrödinger equation. scienceopen.comwikipedia.org While exact solutions are only feasible for very simple systems, approximation methods like Density Functional Theory (DFT) allow for the accurate calculation of properties for molecules of pharmaceutical interest, such as (R)-Broxaterol. scienceopen.comscielo.org.mx These calculations can provide deep insights into the molecule's intrinsic properties that govern its interaction with the biological target. mdpi.com
Quantum chemical calculations can determine a variety of electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. scielo.org.mxepstem.net Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. scielo.org.mxresearchgate.net These maps are invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonds and electrostatic contacts, which are fundamental to ligand-receptor binding.
For (R)-Broxaterol, DFT calculations could be used to compute its optimized 3D geometry, atomic charges, dipole moment, and the HOMO-LUMO gap. This information would help to rationalize its binding mode within the β2AR. For example, identifying the most electronegative regions on the molecule could predict the sites most likely to act as hydrogen bond acceptors. By calculating these fundamental electronic descriptors, quantum chemistry can explain the molecule's reactivity and contribute to the rational design of new, more potent analogues. scienceopen.commdpi.com
Table 4: Key Electronic Properties and Reactivity Descriptors from Quantum Chemical Calculations
| Property/Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | E_HOMO | Represents the ability to donate an electron; related to ionization potential. scielo.org.mx |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Represents the ability to accept an electron; related to electron affinity. scielo.org.mx |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. epstem.net |
| Chemical Potential | μ | Measures the escaping tendency of electrons from a stable system. scielo.org.mx |
| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. scielo.org.mx |
| Chemical Softness | S | The reciprocal of hardness; measures the capacity of an atom or group of atoms to receive electrons. mdpi.com |
| Electronegativity | χ | The power of an atom or molecule to attract electrons to itself. mdpi.com |
| Electrophilicity Index | ω | A measure of the energy lowering due to maximal electron flow between donor and acceptor. scielo.org.mx |
| Molecular Electrostatic Potential | MEP | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net |
Future Research Directions and Translational Perspectives for R Broxaterol
Exploration of Allosteric Modulation and Biased Agonism at Adrenergic Receptors
The classical view of drug action at G protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor (β2AR), involves an agonist binding to the primary (orthosteric) site to trigger a cellular response. However, emerging concepts of allosteric modulation and biased agonism offer new avenues for refining the therapeutic effects of ligands like (R)-Broxaterol.
Allosteric modulation involves ligands that bind to a site on the receptor distinct from the orthosteric site. mdpi.com These allosteric modulators can be categorized as:
Positive Allosteric Modulators (PAMs): Enhance the signaling of the orthosteric agonist. mdpi.com
Negative Allosteric Modulators (NAMs): Decrease the signaling of the orthosteric agonist. mdpi.com
Targeting less conserved allosteric sites may lead to greater subtype selectivity. mdpi.com For instance, research on the β2AR has identified allosteric binding sites for molecules like cholesterol, which can regulate the receptor's conformational state. elifesciences.org A key structural feature for β2AR activation is the "P-I-F" motif microswitch; allosteric modulators can stabilize specific receptor conformations, influencing this switch. mdpi.comrcsb.org Future research could focus on identifying PAMs or NAMs for the β2AR that could be co-administered with (R)-Broxaterol to fine-tune its activity, potentially maximizing therapeutic effects while minimizing off-target actions.
Biased agonism is the phenomenon where a ligand preferentially activates one intracellular signaling pathway over another. mdpi.comnih.gov β2ARs, canonically coupled to Gs proteins to increase cAMP, can also signal through β-arrestin pathways, which are often associated with receptor desensitization and adverse effects with long-term use of β-agonists. nih.gov A biased agonist for (R)-Broxaterol would ideally show a preference for the Gs-mediated pathway, leading to sustained bronchodilation with reduced receptor downregulation. nih.gov For example, the long-acting β2AR agonist Salmeterol has been reported to have a bias towards Gs over β-arrestin interaction. nih.govbiorxiv.org Developing (R)-Broxaterol analogs that exhibit Gs-biased agonism could represent a significant therapeutic advance, particularly for chronic respiratory diseases. nih.gov
| Concept | Definition | Potential Application for (R)-Broxaterol |
| Allosteric Modulation | Ligand binds to a secondary site to modulate the effect of the primary agonist. mdpi.com | Development of co-therapies (PAMs/NAMs) to enhance selectivity and control the signaling of (R)-Broxaterol. |
| Biased Agonism | Ligand preferentially activates specific downstream signaling pathways (e.g., Gs over β-arrestin). mdpi.com | Design of (R)-Broxaterol analogs with improved therapeutic profiles, minimizing desensitization and adverse effects. nih.gov |
Development of Advanced Drug Delivery Systems for Targeted Action
Conventional drug administration can lead to systemic exposure and off-target effects. Advanced drug delivery systems (DDS) offer a strategy to deliver (R)-Broxaterol directly to the site of action, such as the lungs, enhancing efficacy and reducing systemic burden. thno.org These systems can be engineered to provide controlled and sustained release, improving patient compliance and therapeutic outcomes. scirp.orgmdpi.com
Future research should explore the formulation of (R)-Broxaterol into various advanced DDS platforms:
Nanoparticles and Microparticles: Polymeric nanoparticles or microparticles can encapsulate (R)-Broxaterol, protecting it from degradation and allowing for controlled release. scirp.orgnih.gov These particles can be designed with specific sizes and surface properties to optimize deposition in the desired regions of the respiratory tract.
Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs and can be modified for targeted delivery. mdpi.com For pulmonary delivery, liposomal formulations of (R)-Broxaterol could enhance its retention in the lung tissue.
Hydrogels: Smart hydrogels that respond to physiological stimuli (e.g., pH, enzymes) could be developed for sustained release of (R)-Broxaterol. mdpi.com
Stimuli-Responsive Systems: DDS can be designed to release their payload in response to specific triggers found in diseased tissues, such as changes in redox potential or the presence of certain enzymes, offering highly targeted therapy. thno.org
| Delivery System | Description | Potential Advantage for (R)-Broxaterol |
| Polymeric Nanoparticles | Sub-micron polymer-based particles encapsulating the drug. researchgate.netnih.gov | Enhanced stability, controlled release, and targeted lung deposition. |
| Liposomes | Spherical vesicles composed of a lipid bilayer. mdpi.com | Improved bioavailability and potential for sustained local action in the lungs. |
| Hydrogels | 3D polymer networks that can hold large amounts of water. mdpi.com | Biocompatible platform for sustained drug release. |
| Stimuli-Responsive DDS | Systems that release drugs in response to specific biological cues (e.g., pH, redox). thno.org | Highly targeted drug release specifically at inflamed or diseased sites. |
Integration of Multi-Omics Data in Preclinical Translational Research
Translational research for (R)-Broxaterol can be significantly accelerated by integrating multi-omics data, which provides a holistic view of the biological system. researchgate.net This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to uncover novel insights into drug action, disease mechanisms, and patient responses. researchgate.netnih.gov
Potential applications in (R)-Broxaterol research include:
Mechanism of Action Studies: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to (R)-Broxaterol, researchers can build a comprehensive picture of its downstream signaling pathways and cellular effects.
Biomarker Discovery: Multi-omics analysis of patient samples can help identify biomarkers that predict who is most likely to respond to (R)-Broxaterol therapy. This is a cornerstone of precision medicine, allowing for patient stratification and more effective clinical trials. researchgate.net
Systems Biology Modeling: Integrating multi-omics data into computational models can simulate the effects of (R)-Broxaterol on biological networks, helping to predict its efficacy and potential off-target effects before moving into later-stage clinical development. nih.gov A study has shown that combining mRNA and miRNA data was sufficient for prediction in most cancer types, suggesting that careful selection of omics layers is crucial. nih.gov
Application of Artificial Intelligence and Machine Learning in Drug Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development by accelerating the design and optimization of new chemical entities. mdpi.commednexus.org These computational tools can analyze vast datasets to identify patterns and make predictions far beyond human capability. nih.gov
For (R)-Broxaterol, AI and ML can be applied in several ways:
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high affinity for the β2AR, selectivity against the β1AR, and a biased agonism profile. mdpi.com
Lead Optimization: ML models can predict the physicochemical and pharmacokinetic properties of (R)-Broxaterol analogs, allowing chemists to prioritize the synthesis of compounds with the highest likelihood of success. nih.govwiley.com
Predictive Modeling: AI can be used to build models that predict the biological activity of new compounds based on their structure, reducing the need for extensive and costly initial screening. mednexus.org This can also be extended to predict patient responses in clinical trials, optimizing trial design and success rates. mednexus.org
Emerging Methodologies in Stereoselective Pharmaceutical Research
Since the biological activity of chiral drugs often resides in a single enantiomer, the ability to synthesize enantiomerically pure compounds is critical. nih.govmit.edu The development of (R)-Broxaterol relies on efficient and scalable stereoselective synthesis methods.
Future research should focus on applying emerging and sustainable synthetic methodologies to the production of (R)-Broxaterol:
Asymmetric Catalysis: The use of chiral catalysts (organocatalysts, organometallic complexes) can enable the direct synthesis of the (R)-enantiomer with high purity, avoiding the need for chiral resolution of a racemic mixture. nih.gov
Biocatalysis: Enzymes can be used as highly selective catalysts to perform key stereoselective transformations in the synthesis of (R)-Broxaterol, often under mild and environmentally friendly conditions. nih.gov
Continuous Flow Chemistry: Implementing the synthesis in continuous flow reactors can improve efficiency, safety, and scalability compared to traditional batch processing. This is particularly advantageous for handling potentially hazardous reagents or intermediates.
Advancements in these areas will be crucial for the economical and sustainable manufacturing of (R)-Broxaterol, facilitating its journey from the laboratory to clinical application. mit.edu
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for confirming the structural identity of (R)-Broxaterol in synthetic preparations?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are critical for structural validation. NMR provides stereochemical details, MS confirms molecular weight, and IR identifies functional groups. Cross-referencing with spectral databases and enantiomeric purity assessments (e.g., chiral chromatography) ensures accuracy .
Q. What safety protocols should be prioritized when handling (R)-Broxaterol in laboratory settings?
- Methodology : Follow hazard guidelines outlined in safety data sheets (SDS), including use of personal protective equipment (PPE), proper ventilation, and spill containment. Store (R)-Broxaterol in inert, airtight containers under controlled temperatures to prevent degradation. Toxicity data (e.g., LD50) should inform handling procedures, and emergency protocols must align with institutional chemical hygiene plans .
Q. How can researchers ensure enantiomeric purity during the synthesis of (R)-Broxaterol?
- Methodology : Chiral chromatography (e.g., HPLC with chiral stationary phases) or enzymatic resolution methods are standard. Monitor enantiomeric excess (ee) using polarimetry or chiral derivatization followed by spectroscopic analysis. Optimize reaction conditions (temperature, catalysts) to minimize racemization .
Advanced Research Questions
Q. What experimental design frameworks are optimal for evaluating the pharmacological efficacy of (R)-Broxaterol in in vivo models?
- Methodology : Apply the PICOT framework to structure studies:
- P opulation: Define animal models (e.g., murine asthma models).
- I ntervention: Administer (R)-Broxaterol at varying doses.
- C omparison: Use placebo or racemic Broxaterol as controls.
- O utcome: Measure bronchodilation efficacy via spirometry or cytokine profiling.
- T ime: Define acute vs. chronic exposure timelines.
Statistical power analysis ensures sample size adequacy, and blinding minimizes bias .
Q. How should researchers resolve contradictions in reported metabolic pathways of (R)-Broxaterol across studies?
- Methodology : Conduct a systematic review to identify confounding variables (e.g., species-specific cytochrome P450 activity). Use in vitro hepatocyte assays and in vivo pharmacokinetic studies to compare metabolic profiles under standardized conditions. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolites and validate pathways .
Q. What methodologies are recommended for assessing the environmental stability and degradation products of (R)-Broxaterol?
- Methodology : Simulate environmental conditions (pH, UV exposure, microbial activity) in controlled reactors. Analyze degradation kinetics via HPLC and identify byproducts using high-resolution MS. Ecological toxicity assays (e.g., Daphnia magna survival tests) evaluate environmental impact. Data should be deposited in open-access repositories to facilitate reproducibility .
Q. How can researchers optimize enantioselective synthesis of (R)-Broxaterol for scalable production while maintaining purity?
- Methodology : Screen asymmetric catalysts (e.g., chiral metal complexes or organocatalysts) under varying solvent systems. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, pressure). Validate scalability via continuous-flow reactors, and implement in-line PAT (Process Analytical Technology) for real-time ee monitoring .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analytical tools (e.g., RevMan) to harmonize conflicting results. Stratify data by study design, dosage, and model systems to identify outliers .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw spectra, chromatograms, and protocols in supplementary materials .
- Ethical Compliance : Document adherence to institutional animal care guidelines (e.g., ARRIVE) and chemical disposal regulations in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
